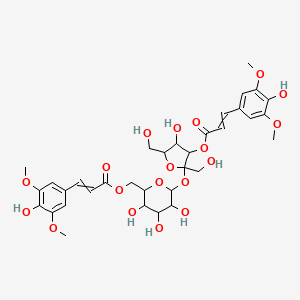

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a phenolic glycoside compound with the molecular formula C34H42O19 and a molecular weight of 754.69 g/mol . This compound is known for its antidepressant-like effects on hippocampal neuronal plasticity and neurotrophic signal pathways in chronic mild stress . It is also referred to as 3,6’-Disinapoylsucrose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside typically involves the reaction of sinapic acid with sucrose under suitable reaction conditions . This reaction can be achieved by heating and stirring sinapic acid with sucrose in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial production by optimizing reaction conditions and using appropriate industrial equipment.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester bonds in (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside are susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis :

In dilute hydrochloric acid (HCl, 0.1–1 M) at 60–80°C, the sinapoyl ester groups undergo cleavage, yielding sinapic acid and sucrose derivatives. This reaction is reversible under controlled conditions. -

Alkaline Hydrolysis :

Treatment with sodium hydroxide (NaOH, 0.5–2 M) at room temperature leads to saponification of ester bonds, producing sinapate salts and residual sucrose.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 0.1–1 M HCl, 60–80°C, 2–4 hrs | Sinapic acid + Sucrose derivatives |

| Alkaline Hydrolysis | 0.5–2 M NaOH, RT, 1–3 hrs | Sinapate salts + Sucrose |

Oxidation Reactions

The phenolic hydroxyl groups and conjugated double bonds in sinapoyl moieties participate in oxidation reactions:

-

Radical Scavenging :

The compound effectively scavenges reactive oxygen species (ROS), including superoxide radicals (O₂˙⁻) and peroxynitrite (ONOO⁻), via electron donation. At 50 μM, it inhibits 35.5% of O₂˙⁻ generated in non-enzymatic systems . -

Enzymatic Oxidation :

Exposure to horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) induces polymerization, forming dimers and oligomers with enhanced antioxidant capacity .

Esterification and Transesterification

The hydroxyl groups on the sucrose backbone enable further functionalization:

-

Acetylation :

Reaction with acetic anhydride in pyridine yields acetylated derivatives, improving lipid solubility for pharmacological applications. -

Transesterification :

Methanolysis in the presence of lipases (e.g., Candida antarctica lipase B) replaces sinapoyl groups with methyl esters, producing methyl sinapate and modified sucrose esters.

Stability Under Thermal and pH Stress

-

Thermal Degradation :

At temperatures >100°C, decomposition occurs, releasing sinapic acid and volatile phenolic compounds. -

pH-Dependent Stability :

The compound is stable in neutral pH (6–8) but degrades rapidly under strongly acidic (pH <3) or alkaline (pH >10) conditions .

Interaction with Biological Targets

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside possesses strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby contributing to cellular protection.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various experimental models. It has been reported to inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as arthritis and other chronic conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation, making it a candidate for further exploration in neurodegenerative disease therapies.

Antidiabetic Activity

The compound has demonstrated potential antidiabetic effects by improving insulin sensitivity and glucose metabolism in animal models. This property could be beneficial for developing new treatments for type 2 diabetes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This suggests its possible application in food preservation and pharmaceutical formulations.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound. The results indicated a dose-dependent relationship, confirming its efficacy as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases.

Case Study 3: Neuroprotective Effects in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups. These findings support further investigation into its mechanisms of action and potential applications in neuroprotection.

Mécanisme D'action

The mechanism of action of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside involves its interaction with neuronal plasticity and neurotrophic signaling pathways . The compound exerts its effects by modulating the expression of neurotrophic factors and enhancing synaptic plasticity in the hippocampus .

Comparaison Avec Des Composés Similaires

Similar Compounds

- β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside

- β-D-(3-O-(3,4,5-trimethoxycinnamoyl))-fructofuranosyl-α-D-(6-O-(p-hydroxybenzoyl))-glucopyranoside

- 1,5-anhydro-(6-O-(3,4,5-trimethoxycinnamoyl))-D-glucitol

Uniqueness

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is unique due to its dual sinapoyl groups attached to both the fructofuranosyl and glucopyranosyl moieties . This structural feature contributes to its distinct chemical properties and biological activities compared to other similar compounds .

Activité Biologique

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as disinapoyl sucrose, is a phenylethanoid glycoside (PhG) that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C34H42O19

- Molecular Weight : 754.69 g/mol

- CAS Number : 139891-98-8

1. Antioxidant Activity

Phenylethanoid glycosides, including this compound, are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease (IBD).

3. Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of prostate cancer cells through the induction of apoptosis and cell cycle arrest. The underlying mechanisms involve the modulation of signaling pathways related to cell survival and death.

4. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.

- Inhibition of Inflammatory Mediators : It reduces the expression of inflammatory genes through the inhibition of nuclear factor kappa B (NF-κB) signaling.

- Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various phenylethanoid glycosides, including disinapoyl sucrose, using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potent antioxidant activity.

Case Study 2: Anti-inflammatory Effects

In a model of DSS-induced colitis in mice, treatment with this compound resulted in decreased levels of TNF-α and IL-6 in the colon tissue compared to untreated controls, highlighting its anti-inflammatory potential.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Electron donation |

| Anti-inflammatory | Reduces cytokine levels | Inhibition of NF-κB signaling |

| Anticancer | Induces apoptosis | Activation of caspases |

| Neuroprotective | Protects neuronal cells | Inhibition of oxidative stress |

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.